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Compound of Interest

Compound Name: Fmoc-N-Me-Orn(Boc)-OH

Cat. No.: B1447792

In the landscape of modern drug discovery, peptides represent a rapidly expanding therapeutic
class, offering high specificity and potent biological activity.[1][2] However, native peptides often
suffer from poor metabolic stability and limited oral bioavailability. The incorporation of non-
proteinogenic amino acids is a cornerstone strategy to overcome these limitations.[3] Among
these, N-methylated amino acids are particularly powerful tools, known to enhance enzymatic
resistance, improve cell permeability, and modulate conformation.[4][5]

This guide provides an in-depth technical overview of Fmoc-N-Me-Orn(Boc)-OH, a
sophisticated building block designed for the precise incorporation of an N-methylated ornithine
residue. We will explore the causality behind its design, the technical challenges associated
with its use, and field-proven protocols for its successful application in solid-phase peptide
synthesis (SPPS).

At its core, the utility of Fmoc-N-Me-Orn(Boc)-OH stems from two key features:

» Na-Methylation: The methyl group on the alpha-amine backbone sterically shields the
adjacent peptide bond from enzymatic cleavage, significantly increasing the peptide's half-
life.

» Orthogonal Protection: The molecule is equipped with two chemically distinct protecting
groups. The a-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl
(Fmoc) group, while the d-amino group of the ornithine side chain is protected by the acid-
labile tert-butyloxycarbonyl (Boc) group.[6][7] This orthogonal scheme is fundamental,
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allowing for the selective removal of one group without affecting the other, which is essential
for stepwise peptide elongation and complex modifications like side-chain cyclization.[3][7]

Physicochemical & Structural Data

A thorough understanding of the building block's properties is critical for its effective use.

Property Value Source

(2S)-2-[9H-fluoren-9-

ylmethoxycarbonyl(methyl)ami

IUPAC Name nol-5-[(2-methylpropan-2- PubChem|[8]
yl)oxycarbonylamino]pentanoic
acid
CAS Number 1793105-28-8 PubChem|[8]
Molecular Formula C26H32N206 PubChem|[8]
Molecular Weight 468.5 g/mol PubChem|[8]
Appearance White to off-white solid Generic
Solubility Soluble in DMF, NMP, DCM Generic
Storage 2-8°C Sigma-Aldrich

Conceptual Synthesis Pathway

While end-users typically purchase this reagent, understanding its synthesis provides insight
into its stability and handling. The synthesis of orthogonally protected amino acids is a multi-
step process. For Fmoc-L-Orn(Boc)-OH, a general route involves the selective protection of the
side-chain amine with a Boc group, followed by the introduction of the Fmoc group at the
alpha-amine using a reagent like Fmoc-OSu.[9] The N-methylation step adds complexity, often
requiring specialized conditions to selectively methylate the alpha-amine without affecting the
side chain.

Application in Solid-Phase Peptide Synthesis
(SPPS): A Methodological Deep Dive

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pdf.benchchem.com/557/The_Strategic_Role_of_Fmoc_Orn_Boc_OH_in_the_Synthesis_of_Non_Proteinogenic_Amino_Acids_for_Advanced_Drug_Discovery.pdf
https://pdf.benchchem.com/557/Application_Notes_Incorporation_of_Fmoc_Orn_Boc_OH_into_Peptide_Sequences.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-N-Me-Orn_Boc_-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-N-Me-Orn_Boc_-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-N-Me-Orn_Boc_-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-N-Me-Orn_Boc_-OH
https://www.chemicalbook.com/article/the-uses-of-fmoc-orn-boc-oh.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

The incorporation of Fmoc-N-Me-Orn(Boc)-OH into a growing peptide chain is a non-trivial
step that requires significant optimization compared to standard amino acid coupling.

The Core Challenge: Steric Hindrance

The primary obstacle in coupling N-methylated amino acids is the profound steric hindrance
around the alpha-amine.[5][10] The presence of the N-methyl group, combined with the bulky
Fmoc protector, makes the nucleophilic attack on the activated carboxyl group of the incoming

amino acid significantly more difficult. This can lead to low coupling yields and deletion

sequences.[5][10] Consequently, standard coupling conditions are often insufficient.

Optimized Coupling Reagents and Protocols

To overcome steric hindrance, highly reactive coupling reagents are required. While reagents
like HBTU can be less effective, uronium/aminium salts such as HATU or phosphonium salts

like PyBOP and PyAOP are the reagents of choice.[4][11][12]

Reagent Class Key Advantages Considerations
Highly reactive, very Must be used with a
HATU Uronium/Aminium Salt  effective for hindered non-nucleophilic base
couplings.[4] like DIPEA.
Less effective than Can be a more cost-
HCTU Uronium/Aminium Salt  HATU for N-methyl effective option for
amino acids.[4] less difficult couplings.
Excellent for hindered
) couplings, particularly Generates phosphine
PyBOP/PyAOP Phosphonium Salt )
N-methyl to N-methyl.  oxide byproducts.
[4][11]
Reported as useful for  Less commonly used
BOP-CI Phosphonium Salt N-methylated amino in modern automated

acid couplings.[4][13]

synthesis.

Detailed Experimental Protocol: HATU-Mediated

Coupling
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This protocol provides a robust starting point for the incorporation of Fmoc-N-Me-Orn(Boc)-
OH.

Reagents:

Peptide-resin with free N-terminal amine

Fmoc-N-Me-Orn(Boc)-OH (4 equivalents based on resin substitution)

HATU (4 equivalents)

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
e Resin Preparation: Swell the peptide-resin in DMF or NMP for 30 minutes.[4]

e Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using
20% piperidine in DMF (1 x 5 min, 1 x 15 min).[5]

e Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

[5]

 Activation Solution: In a separate vessel, dissolve Fmoc-N-Me-Orn(Boc)-OH and HATU in
DMF. Add DIPEA and allow the solution to pre-activate for 5 minutes at room temperature.[4]

e Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.[4]

o Reaction: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For
difficult sequences, this time may be extended, or a "double coupling” (repeating steps 4-6)
may be necessary.[4][5]

» Monitoring: After the coupling time, take a small sample of resin beads to check for reaction
completion (see next section).
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» Washing: Once coupling is complete, filter the resin and wash thoroughly with DMF, followed
by DCM, to prepare for the next cycle.

Workflow for Incorporating Fmoc-N-Me-Orn(Boc)-
OH "dot
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Caption: Orthogonal deprotection of Fmoc-N-Me-Orn(Boc)-OH.
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Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This self-validating guide provides
solutions to common problems.

Problem Probable Cause(s) Recommended Solution(s)

1. Double Couple: Re-expose
the resin to a fresh solution of
activated Fmoc-N-Me-
Orn(Boc)-OH.<[5]br>2.

1. Insufficient reaction time.2. Increase Time/Temp: Extend
Incomplete Coupling (Positive Low reactivity of coupling coupling time (e.g., 4h or
Bromophenol Blue Test) reagents.3. Peptide overnight) or cautiously

aggregation on resin. increase temperature to 40-

50°C.<[14]br>3. Change
Solvent: Switch from DMF to
NMP, which is better at
disrupting aggregation. [14]

1. Minimize pre-activation time

o to 5 minutes.2. Ensure precise
1. Prolonged pre-activation o ]
o ] stoichiometry of DIPEA; avoid
Racemization time.2. Use of overly strong )
) excess.3. Avoid elevated
base or excessive base.
temperatures unless

necessary. [6]

1. Implement the most potent

Severe steric hindrance; failed coupling conditions from the

Deletion of Residue coupling followed by start (HATU/NMP).2. Consider
(Confirmed by Mass Spec) successful coupling of the microwave-assisted synthesis
subsequent amino acid. to drive difficult couplings to

completion. [14]

Conclusion and Future Outlook

Fmoc-N-Me-Orn(Boc)-OH is a highly specialized and powerful reagent for the synthesis of
advanced peptides. While its use presents challenges, primarily due to steric hindrance, these
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can be reliably overcome through the selection of appropriate high-reactivity coupling reagents,
modified reaction monitoring, and optimized protocols. The strategic incorporation of N-
methylated ornithine residues enables the development of peptide therapeutics with superior
stability, constrained conformations, and enhanced biological activity, making this building block
an indispensable tool for researchers at the forefront of drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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